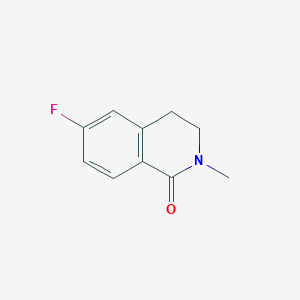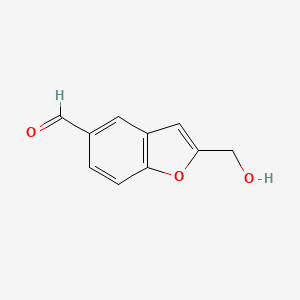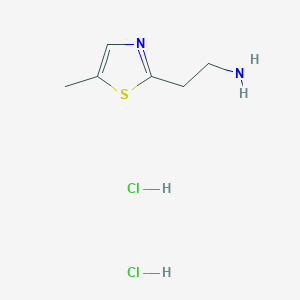
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
Overview
Description
“2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C6H12Cl2N2S. It is a derivative of thiazole, a five-membered heterocyclic compound that contains one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C6H12Cl2N2S. It contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom. The 5-methyl group indicates a methyl group attached to the 5th carbon of the thiazole ring .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : This compound is used as a precursor in the synthesis of various derivatives, such as 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles, which have shown biological activity (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Biological and Antimicrobial Activity
- Antimicrobial Activity : Some derivatives of this compound, such as 5-Arylazothiazole and Pyrazolo[1,5-a] Pyrimidine derivatives, have been synthesized and tested for antimicrobial activity (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
- Potential as Antifungal and Antibacterial Agents : Novel thiazole derivatives synthesized from this compound have exhibited promising antibacterial and antifungal activities, showing effectiveness against various microorganisms (Reddy & Reddy, 2010).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Studies involving thiazole derivatives have shown potential in corrosion inhibition, particularly for the protection of iron, suggesting applications in material science (Kaya et al., 2016).
Spectroscopy and Theoretical Studies
- Fluorescence Studies : Thiazole compounds derived from this chemical have been studied for their fluorescence effects in aqueous solutions, contributing to our understanding of molecular aggregation and charge transfer effects (Matwijczuk et al., 2018).
QSAR Analysis
- QSAR Analysis for Antioxidant Activity : Derivatives of this compound have been involved in QSAR (Quantitative Structure-Activity Relationship) analysis to predict their antioxidant activity, contributing to the development of new antioxidants (Drapak et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
Thiazole derivatives have been reported to interact with various targets in the body, leading to changes in cellular functions . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the function of topoisomerase II, a key enzyme involved in DNA replication and transcription .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s thiazole ring allows it to form stable complexes with metal ions, which can further influence its biochemical interactions . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the growth of certain cancer cells by inducing apoptosis and disrupting cell cycle progression . In microbial cells, it can interfere with cell wall synthesis and protein synthesis, leading to cell death . Furthermore, this compound has been shown to modulate the expression of genes involved in stress response and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . The compound’s thiazole ring structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, enhancing its binding affinity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time can impact its efficacy and safety . In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can exhibit different biological activities, which may influence long-term cellular effects . In vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations . Additionally, the compound’s pharmacokinetics and biodistribution can influence its dosage-dependent effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . The compound can also interact with cofactors and other metabolic intermediates, influencing metabolic flux and metabolite levels . Additionally, this compound can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can accumulate in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . The subcellular localization of this compound is essential for its precise biochemical effects .
Properties
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5-4-8-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANARXTPFOWOQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-94-8 | |
| Record name | 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)
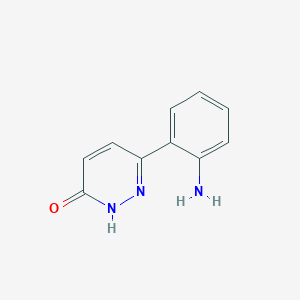
![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)


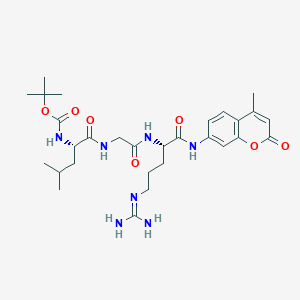
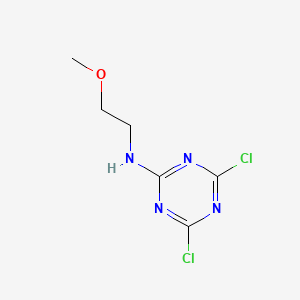

![6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)
![[5-Chloro-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1442821.png)

